molecular formula C8H13ClN2O B2637478 [(6-Methoxypyridin-3-yl)methyl](methyl)amine hydrochloride CAS No. 1955493-76-1

[(6-Methoxypyridin-3-yl)methyl](methyl)amine hydrochloride

Cat. No.: B2637478
CAS No.: 1955493-76-1
M. Wt: 188.66
InChI Key: RQJNMXCQVSUKNW-UHFFFAOYSA-N
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Description

(6-Methoxypyridin-3-yl)methylamine hydrochloride is a chemical compound with the molecular formula C₈H₁₃ClN₂O. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxypyridin-3-yl)methylamine hydrochloride typically involves the reaction of 6-methoxypyridin-3-ylmethanol with methylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of (6-Methoxypyridin-3-yl)methylamine hydrochloride may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to maintain precise control over reaction parameters, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxypyridin-3-yl)methylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(6-Methoxypyridin-3-yl)methylamine hydrochloride is widely used in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (6-Methoxypyridin-3-yl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(6-Methoxypyridin-3-yl)methylamine hydrochloride can be compared with other similar compounds, such as:

    6-Methoxypyridin-3-amine: This compound lacks the methylamine group, resulting in different reactivity and applications.

    6-Methoxy-3-pyridinylboronic acid: This compound contains a boronic acid group, making it useful in Suzuki-Miyaura coupling reactions.

    (6-Methoxypyridin-3-yl)methylamine: This compound has an additional pyridinylmethyl group, which can influence its chemical properties and applications.

Properties

IUPAC Name

1-(6-methoxypyridin-3-yl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-9-5-7-3-4-8(11-2)10-6-7;/h3-4,6,9H,5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJNMXCQVSUKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C(C=C1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955493-76-1
Record name [(6-methoxypyridin-3-yl)methyl](methyl)amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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